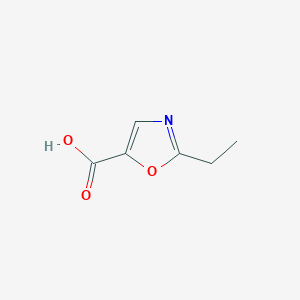

2-Ethyloxazole-5-carboxylic acid

Vue d'ensemble

Description

2-Ethyloxazole-5-carboxylic acid is a chemical compound with the molecular formula C6H7NO3 and a molecular weight of 141.13 . It is an oxazole derivative, which is a class of compounds that contain a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 . The carbon and oxygen in the carbonyl group are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .Applications De Recherche Scientifique

Antioxidant Activity Analysis

Analytical methods for determining antioxidant activity are critical in various fields, including food engineering, medicine, and pharmacy. Studies have reviewed critical tests used for antioxidant activity determination, such as the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and the Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP), among others. These tests, based on chemical reactions and spectrophotometry, can assess the antioxidant capacity of complex samples, including potentially compounds like 2-Ethyloxazole-5-carboxylic acid, though not mentioned explicitly, the methodology applies broadly to various antioxidants (Munteanu & Apetrei, 2021).

Enhancement of Antioxidant Capacity Assays

The ABTS/PP Decolorization Assay, commonly used alongside DPPH assays for antioxidant capacity evaluation, has been discussed for its reaction pathways and the formation of coupling adducts with antioxidants. This insight into the reaction mechanisms can be essential for evaluating the antioxidant capacity of specific compounds, including this compound derivatives, providing a foundation for comparative analysis and the potential bias in comparing antioxidants (Ilyasov et al., 2020).

Microwave-assisted Synthesis of Benzoxazoles Derivatives

Microwave-assisted synthesis has been highlighted as an efficient method for producing benzoxazoles derivatives, offering a faster and more efficient approach compared to conventional heating. This review presents different studies on the synthesis of benzoxazole derivatives, including those related to this compound, showcasing the breadth of pharmacological properties these compounds exhibit, thus underlying their significance in medicinal chemistry and material science (Özil & Menteşe, 2020).

Biocatalyst Inhibition by Carboxylic Acids

The review on the impact of carboxylic acids, including this compound, on microbes like Escherichia coli and Saccharomyces cerevisiae, offers insights into the metabolic engineering strategies to increase microbial robustness. This is particularly relevant for bio-renewable chemical production, where carboxylic acids are both product and potential inhibitor, emphasizing the need for understanding and mitigating inhibition effects (Jarboe et al., 2013).

Mécanisme D'action

Orientations Futures

Oxazole derivatives, including 2-Ethyloxazole-5-carboxylic acid, have been gaining attention in recent years due to their wide range of biological activities and potential applications in medicinal chemistry . Future research may focus on synthesizing various oxazole derivatives and screening them for various biological activities .

Propriétés

IUPAC Name |

2-ethyl-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-5-7-3-4(10-5)6(8)9/h3H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQMHPHKZAACBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

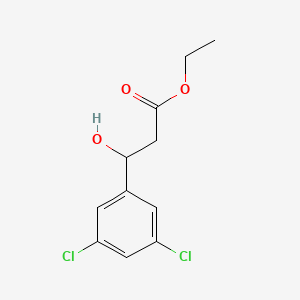

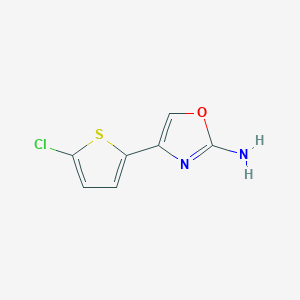

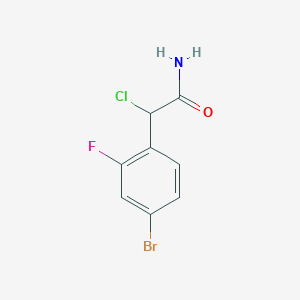

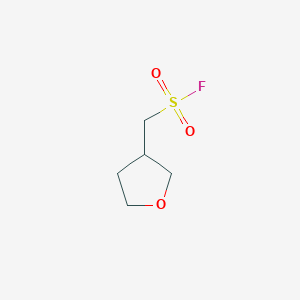

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-Methylphenoxy)pyridin-2-yl]methanamine](/img/structure/B3365616.png)

![2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B3365704.png)